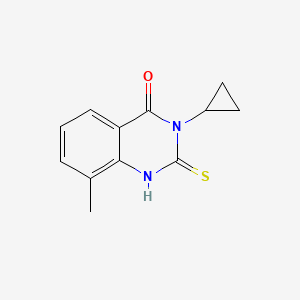
3-Cyclopropyl-8-methyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclopropil-8-metil-2-sulfanilideno-1,2,3,4-tetrahidroquinazolin-4-ona: es un compuesto heterocíclico que presenta una estructura central de quinazolinona. Este compuesto es de interés debido a sus posibles aplicaciones en química medicinal y síntesis orgánica. La presencia de los grupos ciclopropil y sulfanilideno añade propiedades químicas únicas que pueden explotarse en diversas reacciones químicas y actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-Ciclopropil-8-metil-2-sulfanilideno-1,2,3,4-tetrahidroquinazolin-4-ona típicamente implica los siguientes pasos:
Formación del Núcleo de Quinazolinona: El núcleo de quinazolinona se puede sintetizar mediante la condensación de ácido antranílico con formamida o sus derivados en condiciones ácidas o básicas.
Introducción del Grupo Ciclopropil: El grupo ciclopropil se puede introducir mediante reacciones de ciclopropanación, a menudo utilizando compuestos diazo y catalizadores de metales de transición.
Adición del Grupo Sulfanilideno: El grupo sulfanilideno se puede introducir mediante reacciones de tiolación, utilizando reactivos como la tiourea o compuestos que contienen azufre.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanilideno, formando sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinazolinona o al grupo sulfanilideno, lo que lleva a varios derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, especialmente en los grupos ciclopropil y metil.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos a menudo se emplean en diversas condiciones (por ejemplo, ácidas, básicas o catalíticas).
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de quinazolinona reducidos y tioles.
Sustitución: Derivados de quinazolinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-Ciclopropil-8-metil-2-sulfanilideno-1,2,3,4-tetrahidroquinazolin-4-ona: tiene varias aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción en síntesis orgánica para el desarrollo de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto líder en el descubrimiento de fármacos para varios objetivos terapéuticos.
Industria: Utilizado en la síntesis de productos químicos finos e intermedios farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto depende de su aplicación específica. En química medicinal, puede interactuar con varios objetivos moleculares como enzimas, receptores o ADN. La presencia del grupo sulfanilideno puede facilitar las interacciones con biomoléculas que contienen tiol, mientras que el núcleo de quinazolinona puede interactuar con ácidos nucleicos o proteínas.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Quinazolinona: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Compuestos que Contienen Ciclopropil: Moléculas que presentan el grupo ciclopropil, que imparte propiedades estéricas y electrónicas únicas.
Compuestos que Contienen Sulfanilideno: Compuestos con grupos funcionales que contienen azufre, que pueden exhibir una reactividad similar.
Unicidad
- La combinación de los grupos ciclopropil, metil y sulfanilideno en el núcleo de quinazolinona hace que este compuesto sea único. Esta disposición específica puede conducir a una reactividad química y una actividad biológica distintas en comparación con otros derivados de quinazolinona o compuestos que contienen azufre.
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
3-cyclopropyl-8-methyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-7-3-2-4-9-10(7)13-12(16)14(11(9)15)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,13,16) |
Clave InChI |
XUXWLMDDWJITJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)N(C(=S)N2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708802.png)
![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)
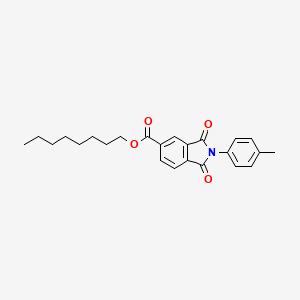
![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
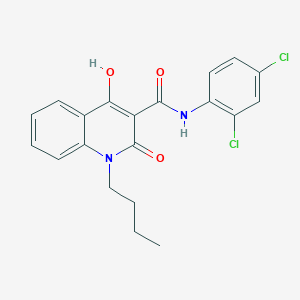
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
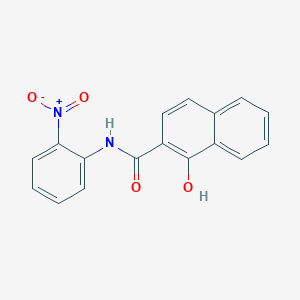
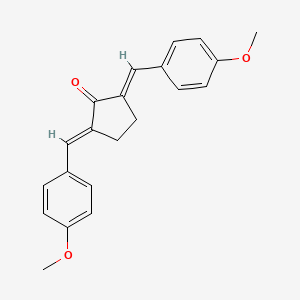
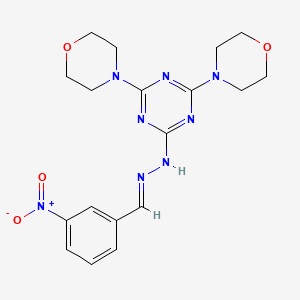
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
